Quinoline-6-boronic acid
Overview
Description
Quinoline-6-boronic acid is an important compound in organic chemistry, known for its versatile applications in various fields such as pharmaceuticals, agrochemicals, and dyestuff. It is a boronic acid derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the boronic acid group in the quinoline ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-6-boronic acid can be synthesized through several methods. One common method involves the borylation of quinoline derivatives using boron reagents. For instance, the Suzuki-Miyaura coupling reaction is widely used for the synthesis of this compound. This reaction involves the coupling of a halogenated quinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The use of efficient catalysts and reaction conditions, such as the choice of solvents and temperature control, is crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Quinoline-6-boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to other boronic acid derivatives.
Substitution: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Quinoline-6-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of quinoline-6-boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific application and the structure of the this compound derivative .
Comparison with Similar Compounds
Quinoline-6-boronic acid can be compared with other similar compounds such as:
- Quinoline-2-boronic acid
- Isothis compound
- 8-Quinolinylboronic acid
- 3-Pyridineboronic acid
- 4-Pyridinylboronic acid
These compounds share similar structural features but differ in the position of the boronic acid group and their reactivity. This compound is unique due to its specific position of the boronic acid group on the quinoline ring, which influences its reactivity and applications .
Properties
IUPAC Name |
quinolin-6-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOLSBLXNMVKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400626 | |
Record name | Quinoline-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376581-24-7 | |
Record name | Quinoline-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-6-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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